molecular formula C29H28N2O5 B14785517 {4'-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid ethyl ester

{4'-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid ethyl ester

Cat. No.: B14785517
M. Wt: 484.5 g/mol
InChI Key: QGPQAZHGXUJBRV-UHFFFAOYSA-N
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Description

[4’-[3-Methyl-4-[[[(®-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester: is a complex organic compound with a molecular formula of C29H28N2O5 and a molecular weight of 484.55 g/mol . This compound is known for its intricate structure, which includes an isoxazole ring, a biphenyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4’-[3-Methyl-4-[[[(®-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester involves multiple steps. One common method includes the cyclization of α,β-acetylenic oximes to form the isoxazole ring The reaction conditions typically involve the use of catalysts such as AuCl3 and CuCl, and the reactions are carried out under moderate temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. The purity of the final product is usually ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole oxides, while reduction of the biphenyl group can yield biphenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other biomedical applications .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The isoxazole ring, in particular, is known for its pharmacological properties, which can be harnessed for the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of [4’-[3-Methyl-4-[[[(®-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity to its targets, while the ethyl ester group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethyl ester group in [4’-[3-Methyl-4-[[[(®-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester makes it unique. This functional group can influence the compound’s solubility, reactivity, and overall chemical behavior, distinguishing it from its analogs .

Properties

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate

InChI

InChI=1S/C29H28N2O5/c1-4-34-26(32)18-21-10-12-23(13-11-21)24-14-16-25(17-15-24)28-27(19(2)31-36-28)30-29(33)35-20(3)22-8-6-5-7-9-22/h5-17,20H,4,18H2,1-3H3,(H,30,33)

InChI Key

QGPQAZHGXUJBRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)NC(=O)OC(C)C4=CC=CC=C4

Origin of Product

United States

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